molecular formula C26H32N2O7 B6317648 (S)-Fmoc-AAHA(Boc)-OH CAS No. 357278-11-6

(S)-Fmoc-AAHA(Boc)-OH

Cat. No.: B6317648
CAS No.: 357278-11-6
M. Wt: 484.5 g/mol
InChI Key: XZGCETHLIPOKDR-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fmoc-AAHA(Boc)-OH is a compound used in organic synthesis, particularly in peptide synthesis. The compound contains several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyloxycarbonyl (Boc) group, and an amino acid derivative. These protecting groups are crucial in organic chemistry for protecting reactive sites during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-AAHA(Boc)-OH typically involves the protection of amino acids using Fmoc and Boc groups. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . The reaction conditions are generally mild, and the reactions are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings. These methods allow for the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-AAHA(Boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using specific reagents.

    Amidation Reactions: Formation of amide bonds with other amino acids or peptides.

    Substitution Reactions: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides and amino acid derivatives, which are essential in the synthesis of larger proteins and biologically active molecules.

Scientific Research Applications

(S)-Fmoc-AAHA(Boc)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.

    Medicine: Plays a role in the design and synthesis of therapeutic peptides and small molecules.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of (S)-Fmoc-AAHA(Boc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during synthesis. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-Lys(Boc)-OH: Another protected amino acid derivative used in peptide synthesis.

    (S)-Fmoc-Arg(Pbf)-OH: Contains a different protecting group (Pbf) for the guanidino group of arginine.

    (S)-Fmoc-Glu(OtBu)-OH: Uses a tert-butyl ester protecting group for the carboxyl group of glutamic acid.

Uniqueness

(S)-Fmoc-AAHA(Boc)-OH is unique due to its specific combination of protecting groups and its role in the synthesis of peptides with specific sequences and structures. The use of both Fmoc and Boc groups provides versatility in multi-step synthesis processes, allowing for precise control over the protection and deprotection of functional groups.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]oxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7/c1-26(2,3)35-25(32)28-34-15-9-8-14-22(23(29)30)27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCETHLIPOKDR-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NOCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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